molecular formula C9H15NO B15321570 4-(1-methyl-1H-pyrrol-2-yl)butan-2-ol

4-(1-methyl-1H-pyrrol-2-yl)butan-2-ol

Cat. No.: B15321570
M. Wt: 153.22 g/mol
InChI Key: BQQQHQTVSDNZLO-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-pyrrol-2-yl)butan-2-ol is an organic compound that features a pyrrole ring substituted with a butanol side chain. This compound is of interest due to its unique structure, which combines the properties of pyrrole and butanol, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-ol can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.

Another method involves the use of primary diols and amines, catalyzed by a stable manganese complex, to produce 2,5-unsubstituted pyrroles . This reaction is highly selective and avoids the formation of unwanted by-products.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-pyrrol-2-yl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The pyrrole ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

4-(1-methyl-1H-pyrrol-2-yl)butan-2-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-ol involves its interaction with various molecular targets. The pyrrole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-methyl-1H-pyrrol-2-yl)butan-2-ol is unique due to its combination of a pyrrole ring and a butanol side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

4-(1-methylpyrrol-2-yl)butan-2-ol

InChI

InChI=1S/C9H15NO/c1-8(11)5-6-9-4-3-7-10(9)2/h3-4,7-8,11H,5-6H2,1-2H3

InChI Key

BQQQHQTVSDNZLO-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CN1C)O

Origin of Product

United States

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